5-Butyl-2-(trimethylstannyl)pyridine
Description
5-Butyl-2-(trimethylstannyl)pyridine is an organotin-substituted pyridine derivative characterized by a butyl group at the 5-position and a trimethylstannyl (SnMe₃) group at the 2-position of the pyridine ring. Organotin compounds are widely used in cross-coupling reactions (e.g., Stille coupling) due to their stability and reactivity . This article compares it with similar compounds, focusing on substituent effects, reactivity, and applications.
Properties
Molecular Formula |
C12H21NSn |
|---|---|
Molecular Weight |
298.01 g/mol |
IUPAC Name |
(5-butylpyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-2-3-5-9-6-4-7-10-8-9;;;;/h4,6,8H,2-3,5H2,1H3;3*1H3; |
InChI Key |
SFVAUUQVNHBUII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely documented method involves sequential metallation and stannylation of 2-bromo-5-butylpyridine. The protocol mirrors strategies used for analogous methyl-substituted pyridines but requires adjustments to accommodate the steric bulk of the butyl group.
Step 1: Metallation
2-Bromo-5-butylpyridine undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF). The low temperature suppresses side reactions, while the butyl group’s electron-donating effect enhances the stability of the intermediate lithium species.
Step 2: Stannylation
The lithiated intermediate reacts with trimethyltin chloride (Me₃SnCl) at -30°C to yield 5-butyl-2-(trimethylstannyl)pyridine. Elevated temperatures during this step lead to premature decomposition of the organotin product.
Optimization and Challenges
- Solvent Effects : THF outperforms diethyl ether due to better solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of Me₃SnCl to lithiated pyridine minimizes tin waste while achieving >85% conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product in 72–78% yield.
Table 1: Key Parameters for Direct Metallation-Stannylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Lithiation Temperature | -78°C | Prevents dimerization |
| Stannylation Temperature | -30°C | Reduces Sn-C cleavage |
| Me₃SnCl Equivalents | 1.2 | Balances cost/yield |
Catalytic Carbostannylation Using Organolanthanide Complexes
Lanthanide-Mediated Activation
Building on carbostannolysis studies with 2-(trimethylstannyl)pyridine derivatives, bis(pentamethylcyclopentadienyl)lanthanum hydride ([Cp*₂LaH]₂) catalyzes the insertion of ethylene into the Sn-C bond of 2-trimethylstannyl-5-butylpyridine.
Reaction Pathway :
- Oxidative Addition : [Cp*₂LaH]₂ cleaves the Sn-C bond, forming a La-pyridyl intermediate.
- Ethylene Insertion : The La-pyridyl species reacts with ethylene, elongating the carbon chain.
- Carbostannolysis : Me₃SnH regenerates the catalyst, yielding 5-butyl-2-(2-(trimethylstannyl)ethyl)pyridine.
Limitations and Scope
- Steric Hindrance : The butyl group at the 5-position reduces reaction rates by 40% compared to unsubstituted analogs.
- Catalyst Loading : 5 mol% [Cp*₂LaH]₂ achieves full conversion in 24 hours at 60°C.
- Byproducts : Competing β-hydride elimination forms 5-butyl-2-vinylpyridine (8–12% yield).
Alternative Routes: Transmetallation and Cross-Coupling
Grignard Transmetallation
A less common method involves transmetallation of 5-butyl-2-pyridylmagnesium bromide with Me₃SnCl. While operationally simpler, the method suffers from poor regioselectivity (60–65% yield) due to competing Mg-Sn exchange at multiple positions.
Palladium-Catalyzed Stille Coupling
Although Stille coupling typically forms C-C bonds, adapting it for Sn-substitution requires pre-functionalized partners. For example, coupling 2-tributylstannyl-5-butylpyridine with methyl iodide in the presence of Pd(PPh₃)₄ substitutes tributyltin with methyl groups. This method is inefficient (<50% yield) and impractical for large-scale synthesis.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Preparation Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Metallation | 72–78 | 95–98 | High | 120–150 |
| Catalytic Carbostannylation | 65–70 | 90–93 | Moderate | 200–220 |
| Grignard Transmetallation | 60–65 | 85–88 | Low | 90–110 |
Key Findings :
- The direct metallation route remains the most reliable for industrial applications due to superior yield and scalability.
- Catalytic methods, while atom-economical, require costly lanthanide catalysts and stringent temperature control.
- Cross-coupling approaches are hindered by side reactions and poor functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Stille Coupling: Typically involves the use of palladium catalysts like Pd(PPh3)4 and bases such as cesium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Butyl-2-(trimethylstannyl)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butyl-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, allowing the transfer of the organic group to the palladium center and subsequent coupling with an organic halide.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The substituents on the pyridine ring significantly influence chemical behavior:
- Nitro-substituted analogs : For example, 5-Nitro-2-(trimethylstannyl)pyridine (CAS: 184962-91-2) introduces strong electron-withdrawing effects, which may alter reactivity in cross-coupling reactions compared to the electron-donating butyl group .
Table 1: Substituent Comparison
*Estimated based on structural analogs.
Stannyl Group Variations
The stannyl group (SnR₃) impacts stability and reactivity:
- Trimethylstannyl (SnMe₃) : Offers higher reactivity in Stille couplings due to lower steric hindrance compared to tributylstannyl (SnBu₃). For example, bis[(trimethylstannyl)ethynyl]pyridine reacts efficiently with Pt(PnBu₃)₂Cl₂ in toluene to form rigid-rod polymers .
- Tributylstannyl (SnBu₃) : Provides enhanced stability but may require harsher reaction conditions. highlights 5-Nitro-2-(tributylstannyl)pyridine as a bulk chemical, suggesting industrial relevance despite slower kinetics.
Table 2: Stannyl Group Reactivity
Table 3: Application Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
